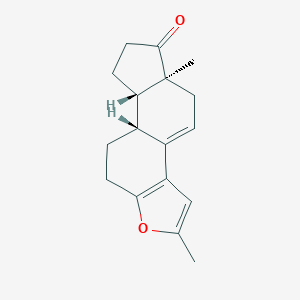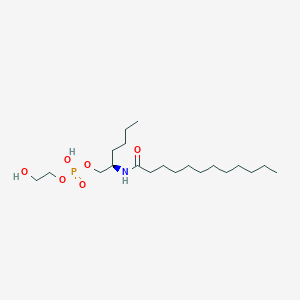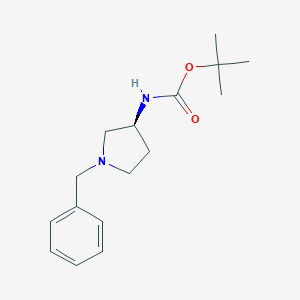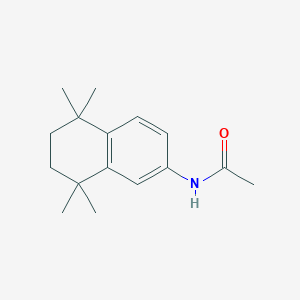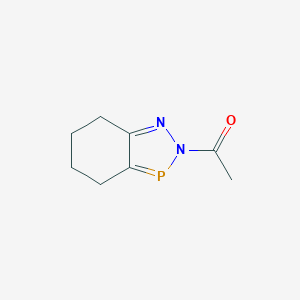
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole (ATBD) is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. ATBD belongs to the class of benzodiazaphospholes, which are heterocyclic compounds that contain both a benzene ring and a phosphorus atom in their structure. In
Mechanism Of Action
The mechanism of action of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been proposed that it may act by inducing oxidative stress in cancer cells.
Biochemical and Physiological Effects:
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In addition, it has been reported to have anti-inflammatory and antimicrobial activities.
Advantages And Limitations For Lab Experiments
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has been reported to exhibit good stability. However, there are also limitations associated with the use of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole in laboratory experiments. For example, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized.
Future Directions
There are several future directions for the research on 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. One area of research is the development of new derivatives of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. Furthermore, the potential of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole as a lead compound for the development of new drugs should be explored. Finally, the toxicity profile of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole should be fully characterized to determine its safety for use in humans.
Conclusion:
In conclusion, 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The synthesis of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is relatively easy, and it has been reported to exhibit good stability. However, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized. Future research should focus on the development of new derivatives of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole with improved activity and selectivity, the investigation of its mechanism of action, and the determination of its safety for use in humans.
Synthesis Methods
The synthesis of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole involves the reaction of 2-aminophenol with triethyl phosphite and acetyl chloride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. This method has been reported to yield 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole in good to excellent yields.
Scientific Research Applications
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has also been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to have potential as a lead compound for the development of new drugs.
properties
CAS RN |
137152-49-9 |
|---|---|
Product Name |
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole |
Molecular Formula |
C8H11N2OP |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3 |
InChI Key |
OIBNJUXBTBYNSI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
Canonical SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
synonyms |
2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



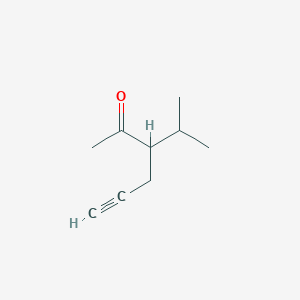
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)
![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

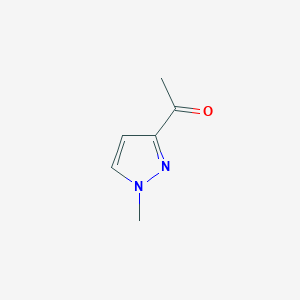
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
